
Benzyl 7-(acetyloxy)hept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 7-(acetyloxy)hept-2-enoate is an organic compound characterized by its unique structure, which includes a benzyl group attached to a hept-2-enoate chain with an acetyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-(acetyloxy)hept-2-enoate typically involves the esterification of 7-hydroxyhept-2-enoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The acetyloxy group is introduced via acetylation using acetic anhydride and a base such as pyridine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Benzyl 7-(acetyloxy)hept-2-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hept-2-enoate chain can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of benzyl 7-hydroxyhept-2-enoate.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 7-(acetyloxy)hept-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 7-(acetyloxy)hept-2-enoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Benzyl acetate: Similar ester structure but lacks the hept-2-enoate chain.
Hept-2-enoic acid: Lacks the benzyl and acetyloxy groups.
Benzyl benzoate: Contains a benzyl ester but with a benzoate group instead of hept-2-enoate.
Uniqueness: Benzyl 7-(acetyloxy)hept-2-enoate is unique due to its combination of a benzyl group, an acetyloxy substituent, and a hept-2-enoate chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
920753-90-8 |
|---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
benzyl 7-acetyloxyhept-2-enoate |
InChI |
InChI=1S/C16H20O4/c1-14(17)19-12-8-3-2-7-11-16(18)20-13-15-9-5-4-6-10-15/h4-7,9-11H,2-3,8,12-13H2,1H3 |
InChI Key |
QAECWZFLIAVEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCC=CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


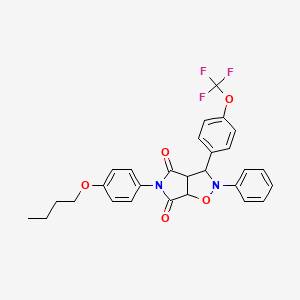
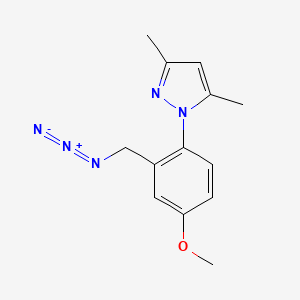
![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate](/img/structure/B12639028.png)
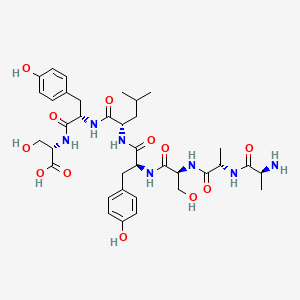
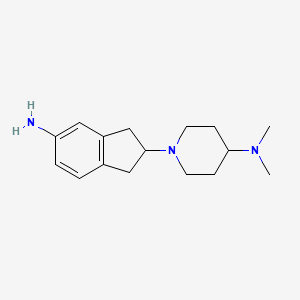
![6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B12639054.png)
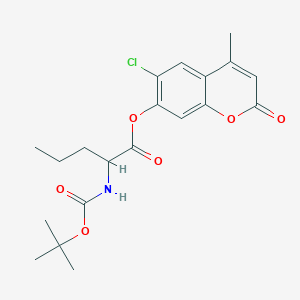
![4-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12639060.png)

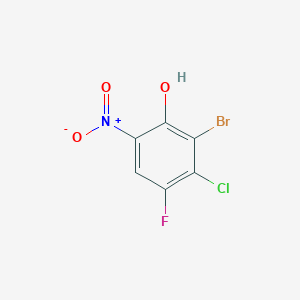
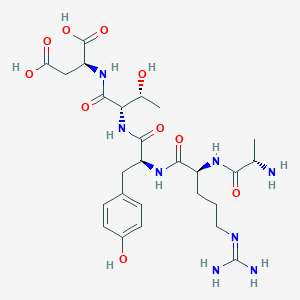

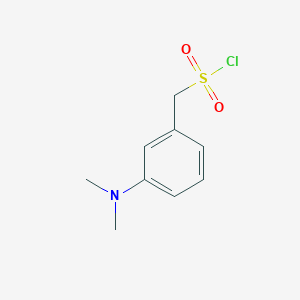
![4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639104.png)
